![molecular formula C18H13F3N2O3S B2759920 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole CAS No. 1171537-47-5](/img/structure/B2759920.png)

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

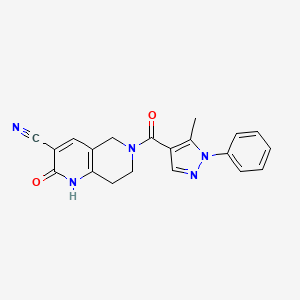

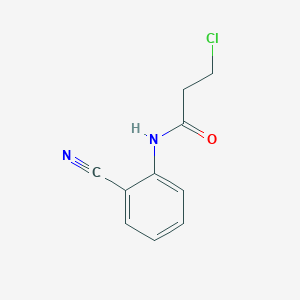

The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This moiety is connected to a 1,3,4-oxadiazole ring, another heterocyclic component, through a sulfur atom. The oxadiazole ring is further substituted with a (3-(trifluoromethyl)benzyl)thio group .

科学的研究の応用

Synthesis and Material Applications

Novel Macrocycles Synthesis : A study reported the successful synthesis of benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds carrying the 1,2,4-oxadiazole group through N-substitution, demonstrating an innovative approach to creating novel macrocycles with potential applications in material science and pharmacology (Özer & Dürüst, 2022).

Antioxidant Activities

Potent Antioxidants Design : Researchers designed, synthesized, and evaluated a novel series of 5-substituted-1,3,4-oxadiazoles for their antioxidant activities. Certain derivatives exhibited significant antioxidant properties, suggesting their potential as leads for developing new antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Antiproliferative and Bioactivity

Antiproliferative Activities : A synthesis study of 1,3,4-oxadiazole derivatives showed notable antiproliferative activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Jin et al., 2006).

Angiotensin II Receptor Antagonistic Activities

Bioisosteres for Nonpeptide Antagonists : Research into benzimidazole-7-carboxylic acids bearing 1,2,4-oxadiazole and related heterocycles demonstrated their efficacy as angiotensin II receptor antagonists, offering insights into the development of hypertension treatments (Kohara et al., 1996).

Liquid Crystal Monomers

Liquid Crystalline Properties : A study on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles revealed their potential as liquid crystalline monomers, showing smectic or nematic phases that could be leveraged in the development of new materials for electronic displays and other applications (Jian et al., 2014).

作用機序

Mode of Action

As an antagonist of the alpha-2C adrenoceptor, this compound binds to the receptor and blocks its activity . This prevents the receptor from inhibiting the release of norepinephrine, leading to increased levels of norepinephrine in the synaptic cleft and enhanced transmission of the sympathetic nervous system.

Result of Action

The antagonism of the alpha-2C adrenoceptor by this compound can lead to a variety of molecular and cellular effects. For example, it may enhance the transmission of the sympathetic nervous system, leading to increased alertness and wakefulness . This makes the compound potentially useful for the treatment and/or prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .

生化学分析

Biochemical Properties

It is believed to interact with various enzymes and proteins .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3S/c19-18(20,21)12-5-3-4-11(8-12)10-27-17-23-22-16(26-17)15-9-24-13-6-1-2-7-14(13)25-15/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTPZLICEMMFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)

![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2759846.png)

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2759853.png)

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide](/img/structure/B2759854.png)

![2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2759860.png)